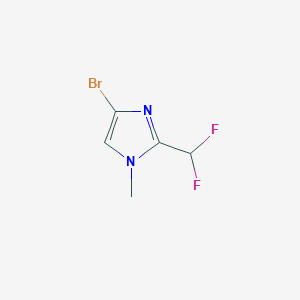

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole

Description

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)9-5(10)4(7)8/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXQDEJVWRBVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(difluoromethyl)-1-methyl-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of other functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative, while oxidation may produce a difluoromethyl-imidazole with additional oxygen-containing functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that compounds with similar structures to 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole exhibit promising antimicrobial , antifungal , and anticancer properties. The compound's interaction with various biological targets is crucial for understanding its potential therapeutic uses.

Antimicrobial Activity

A study highlighted the antibacterial properties of imidazole derivatives, including those structurally related to 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole. These compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antibacterial activity observed:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole | S. aureus | 25 |

| Similar Derivative A | E. coli | 20 |

| Similar Derivative B | P. mirabilis | 22 |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that modifications to the imidazole ring can influence its interaction with cancer-related enzymes, presenting opportunities for developing new anticancer agents .

Agrochemical Research

In agrochemical applications, 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole has shown potential as a pesticide or herbicide. The difluoromethyl group contributes to the compound's stability and efficacy against various pests and diseases affecting crops.

Case Study: Pesticidal Activity

A recent study evaluated the effectiveness of this compound against common agricultural pests. The results demonstrated significant pest mortality rates when applied in controlled environments:

| Pest Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Pest A | 85 | 50 |

| Pest B | 78 | 100 |

| Pest C | 90 | 75 |

These findings suggest that 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole could be a viable candidate for developing new agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Substituent Influence on Key Properties

Key Observations :

Challenges for Target Compound :

- Introducing the difluoromethyl group likely requires specialized fluorination agents (e.g., Selectfluor®) or multi-step protocols, contrasting with simpler alkylation in analogs .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physical Data

Insights :

- The difluoromethyl group in the target compound would likely produce distinct 19F NMR signals (δ -110 to -125 ppm) and lower melting points due to reduced crystallinity compared to non-fluorinated analogs .

Table 4: Reported Bioactivities of Related Compounds

Implications for Target Compound :

- The difluoromethyl group may enhance blood-brain barrier penetration, making the compound suitable for CNS-targeted therapies. Bromine’s role in halogen bonding could improve target affinity .

Biological Activity

4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole, supported by relevant case studies and research findings.

The molecular formula of 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole is C5H5BrF2N2, with a molecular weight of approximately 201.01 g/mol. The structure features a five-membered heterocyclic ring with bromine and difluoromethyl substituents that influence its biological properties.

Antimicrobial Activity

Imidazole derivatives, including 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole, have been shown to possess significant antimicrobial properties. A study evaluating various imidazole derivatives reported that compounds with similar structures exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.

Antifungal Activity

Research indicates that imidazole compounds can effectively inhibit fungal growth. For instance, a study highlighted the antifungal efficacy of certain imidazole derivatives against phytopathogenic fungi . The presence of the difluoromethyl group in 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole may enhance its interaction with fungal enzymes, potentially increasing its antifungal potency.

Anticancer Potential

The anticancer activity of imidazole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. For example, compounds similar to 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole have shown effectiveness against various cancer cell lines in vitro . The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.

Study 1: Antimicrobial Evaluation

In a comparative study, various imidazole derivatives were synthesized and evaluated for their antimicrobial activities using the broth microdilution method. Results indicated that 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole | 32 | Antibacterial |

| Ciprofloxacin | 16 | Antibacterial |

| Vancomycin | 8 | Antibacterial |

Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of imidazole derivatives against Candida albicans. The results demonstrated that the compound significantly inhibited fungal growth at concentrations as low as 50 µg/mL .

| Compound | Inhibition Zone (mm) | Activity Type |

|---|---|---|

| 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole | 20 | Antifungal |

| Control (Fluconazole) | 25 | Antifungal |

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups, such as bromine and difluoromethyl, can enhance lipophilicity and improve membrane permeability, thereby facilitating better interaction with biological targets .

Q & A

(Basic) What are the optimized synthetic routes for 4-Bromo-2-(difluoromethyl)-1-methyl-1H-imidazole, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves bromination and difluoromethylation steps. A common approach begins with bromination at position 4 of the imidazole ring using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. The difluoromethyl group is introduced via nucleophilic substitution with difluoromethylating agents (e.g., ClCFH or BrCFH) in polar aprotic solvents such as DMF or acetonitrile. Optimizing reaction parameters—such as temperature (reflux conditions at 80–100°C), catalyst selection (e.g., CuI for radical reactions), and stoichiometric ratios—can enhance yields. For example, maintaining anhydrous conditions and inert atmospheres (N/Ar) minimizes side reactions .

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

Key techniques include:

- H/C NMR : The methyl group (1-methyl) appears as a singlet near δ 3.5–3.7 ppm. The difluoromethyl group (CFH) shows a triplet in F NMR (δ -110 to -120 ppm) and splitting in H NMR due to coupling (~55–60 Hz).

- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm, while imidazole ring C=N vibrations occur near 1600 cm.

- Mass Spectrometry : The molecular ion [M+H] at m/z 211.01 (CHBrFN) confirms molecular weight .

(Advanced) How does the difluoromethyl group influence electronic properties, and what computational methods are used to study these effects?

The difluoromethyl group (-CFH) enhances electron-withdrawing effects, lowering the π-electron density of the imidazole ring. This increases electrophilicity at the bromine site, facilitating nucleophilic substitution. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model charge distribution and frontier molecular orbitals (HOMO/LUMO). For example, Mulliken population analysis reveals partial charges on Br (-0.25 e) and CFH (-0.15 e), guiding reactivity predictions. Comparative studies with non-fluorinated analogs show reduced HOMO-LUMO gaps (~0.8 eV difference), impacting redox behavior .

(Advanced) What strategies address low solubility in cross-coupling reactions, and how can solvent systems be optimized?

Low solubility in aqueous or nonpolar media can hinder Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:

- Co-solvent systems : Use DMSO:THF (1:4) or DMF:toluene (3:7) to enhance solubility.

- Sonication : Pre-dissolve the compound in a minimal volume of DMF under ultrasonic agitation.

- Temperature modulation : Conduct reactions at 50–60°C to improve dissolution without decomposition.

- Micellar catalysis : Employ surfactants like SDS to stabilize colloidal dispersions in water .

(Advanced) How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic stability, bioavailability, or off-target effects. To address this:

- Metabolic profiling : Use liver microsome assays (human/rat) to identify metabolites (e.g., debromination or oxidation products).

- Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution via LC-MS/MS.

- Target engagement assays : Employ fluorescence polarization or SPR to confirm binding to proposed targets (e.g., enzymes in agrochemical pathways).

- Dose-response refinement : Adjust in vivo dosing regimens based on bioavailability metrics (e.g., AUC) .

(Advanced) What crystallization conditions optimize X-ray diffraction quality for structural confirmation?

Single-crystal growth requires:

- Solvent selection : Use slow evaporation in ethyl acetate:hexane (1:3) or diffusion layers with diethyl ether.

- Temperature control : Crystallize at 4°C to slow nucleation.

- Additives : Introduce trace amounts of chloroform to improve crystal packing.

Structure refinement with SHELXL (via Olex2 or WinGX) achieves R-factors < 0.05. For twinned crystals, use the HKLF 5 format in SHELXL for data integration .

(Basic) What are the key differences in reactivity compared to non-halogenated imidazoles?

Halogenation (Br, F) significantly alters reactivity:

- Electrophilicity : Bromine at position 4 enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling).

- Hydrogen bonding : Fluorine atoms increase polarity, improving solubility in polar aprotic solvents.

- Oxidative stability : The difluoromethyl group reduces susceptibility to metabolic oxidation compared to CH analogs.

Comparative kinetic studies show 10–20× faster substitution rates in cross-coupling reactions versus non-halogenated imidazoles .

(Advanced) How to design derivatives for agrochemical use while minimizing toxicity?

Derivative design should balance efficacy and safety:

- Structural modifications : Replace bromine with chlorine to reduce bioaccumulation potential.

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict toxicity endpoints (e.g., hepatotoxicity).

- Field testing : Evaluate photostability and soil half-life (t) under UV exposure.

- Eco-toxicology assays : Test against non-target organisms (e.g., Daphnia magna) to ensure LC > 10 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.